3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid
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Overview
Description
3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate amino acids with suitable reagents under controlled conditions. For example, the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst can lead to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic heterocycles with amino and oxo functional groups, such as:
- 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]thiazine-6-carboxylic acid
- 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]diazine-6-carboxylic acid
Uniqueness
The uniqueness of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid lies in its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
349101-93-5 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-amino-4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c9-4-3-14-6-2-1-5(8(12)13)10(6)7(4)11/h4-6H,1-3,9H2,(H,12,13) |
InChI Key |
MNHWILNFMRMYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1C(=O)O)C(=O)C(CO2)N |
Origin of Product |
United States |
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